2-Chlorocyclopentanone
Overview
Description
2-Chlorocyclopentanone is an organic compound with the molecular formula C₅H₇ClO . It is a chlorinated derivative of cyclopentanone and is characterized by the presence of a chlorine atom attached to the second carbon of the cyclopentanone ring. This compound is a colorless to light yellow liquid and is used in various chemical reactions and industrial applications.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in [3+2] cycloaddition reactions . This suggests that 2-Chlorocyclopentanone may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its participation in [3+2] cycloaddition reactions , it’s plausible that this compound could affect pathways involving cyclopentanone derivatives.
Result of Action
Given its participation in [3+2] cycloaddition reactions , it’s plausible that this compound could induce structural changes in its targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorocyclopentanone can be synthesized through the chlorination of cyclopentanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of cyclopentanone in a flow reactor. The process is optimized to achieve high yields and purity of the product. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to cyclopentanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound oxime.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride is used in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxycyclopentanone, 2-aminocyclopentanone, and 2-thiocyclopentanone.
Reduction Reactions: The major product is cyclopentanone.
Oxidation Reactions: The major product is this compound oxime.
Scientific Research Applications
2-Chlorocyclopentanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: this compound is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the chlorine atom.
2-Bromocyclopentanone: A brominated derivative of cyclopentanone.
2-Iodocyclopentanone: An iodinated derivative of cyclopentanone.
Comparison: 2-Chlorocyclopentanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. Compared to cyclopentanone, this compound is more reactive towards nucleophiles and can participate in a wider range of substitution reactions. The brominated and iodinated derivatives exhibit similar reactivity but differ in their physical properties and reaction rates due to the different halogen atoms.
Properties
IUPAC Name |
2-chlorocyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZFGRFZOQVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883481 | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-28-0 | |
Record name | 2-Chlorocyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorocyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorocyclopentan-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.